molecular formula C6H2ClF4N B2573886 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine CAS No. 1805035-27-1

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B2573886
CAS No.: 1805035-27-1
M. Wt: 199.53
InChI Key: LTBJELZAIFTMSB-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is an organofluorine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and scientific applications, particularly in the fields of agrochemicals and pharmaceuticals .

Scientific Research Applications

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is extensively used in scientific research due to its versatile chemical properties:

Safety and Hazards

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is known to interact with various enzymes, proteins, and other biomolecules. It acts as a reactant in the preparation of aminopyridines through amination reactions . The nature of these interactions is largely due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium

Temporal Effects in Laboratory Settings

It is known that symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Metabolic Pathways

It is known that the compound can participate in amination reactions , but further information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents such as trifluoromethyl zinc chloride under controlled conditions . Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride .

Industrial Production Methods: Industrial production of this compound often employs large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of chlorine, fluorine, and trifluoromethyl groups enhances its stability and effectiveness in various applications compared to other similar compounds .

Properties

IUPAC Name

5-chloro-2-fluoro-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBJELZAIFTMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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